1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
Description
The compound 1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide features a pyridine core substituted at position 1 with a 2,4-dichlorobenzyl group, a ketone at position 6, and an N-phenyl carboxamide at position 3. Its molecular formula is C₁₉H₁₃Cl₂N₂O₂, with a molecular weight of 371.17 g/mol (calculated). The 2,4-dichlorobenzyl moiety contributes steric bulk and electron-withdrawing effects, while the N-phenyl carboxamide enhances lipophilicity compared to alkyl-substituted analogs.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(17(21)10-15)11-23-12-14(7-9-18(23)24)19(25)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKRGJJXCIQVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Introduction of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Pharmacology: Studies can investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Industrial Chemistry: The compound’s unique chemical properties can be utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Biological Research:
Mechanism of Action
The mechanism by which 1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Variations in N-Substituents
The N-substituent on the carboxamide group significantly influences molecular weight and physicochemical properties:
Key Observations :
- Replacing the N-methyl/ethyl groups with N-phenyl increases molecular weight by 60–74 g/mol , enhancing lipophilicity.
- The unsubstituted carboxamide (NH₂) has the lowest molecular weight, suggesting higher solubility in polar solvents.
Variations in Benzyl Substituents
The position and number of chlorine atoms on the benzyl group modulate electronic and steric properties:
Key Observations :
Variations in Pyridine Ring Substituents
Additional substituents on the pyridine core further diversify properties:
Key Observations :
- The 5-chloro substituent increases molecular weight by 32.09 g/mol and may alter electronic density on the pyridine ring.
Structural and Functional Implications
- Steric Effects : Bulkier substituents (e.g., 3,4-dichlorobenzyl) may hinder molecular rotation or binding to sterically constrained targets.
Biological Activity
1-(2,4-Dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide, commonly referred to as a pyridinecarboxamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dichlorobenzyl moiety and a pyridinecarboxamide group, which contribute to its diverse pharmacological properties.
- Molecular Formula : C19H14Cl2N2O2
- Molecular Weight : 373.23 g/mol
- CAS Number : 242797-37-1
- Chemical Structure : The compound consists of a pyridine ring substituted with a phenyl group and a dichlorobenzyl group, which are integral for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with bacterial cell wall synthesis.
- Anticancer Properties : Induction of apoptosis in cancer cells via the intrinsic and extrinsic pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:
- In vitro Studies : The compound was tested against several bacterial strains, showing effective inhibition at concentrations ranging from 5 to 50 µg/mL. The minimum inhibitory concentration (MIC) for certain strains was reported as low as 10 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 25 µM across different cell lines, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Study on Anticancer Mechanism
A study published in Journal of Medicinal Chemistry examined the mechanism by which the compound induces apoptosis in HeLa cells. The findings suggested that treatment with the compound led to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2. This shift in protein expression was associated with enhanced caspase activation and subsequent apoptosis.
Study on Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was evaluated for its efficacy against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, enhancing its potential as a therapeutic agent against resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?
- Methodology : Use a combination of computational reaction path search methods (e.g., quantum chemical calculations) and Design of Experiments (DoE) to identify optimal reaction parameters. For example, vary substituents (e.g., dichlorobenzyl groups) and monitor yield via HPLC. Statistical methods like factorial design reduce experimental iterations while capturing interactions between variables (e.g., temperature, catalyst loading) .
- Key Parameters : Reaction time, solvent polarity, and stoichiometric ratios of intermediates (e.g., pyridinecarboxamide derivatives).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Employ spectroscopic techniques (NMR, FTIR) for functional group identification and X-ray crystallography for 3D conformation analysis. Computational tools like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis data .
- Critical Considerations : Solvent effects on crystallinity and potential polymorphism during crystallization .
Advanced Research Questions
Q. What experimental strategies address contradictions in pharmacological activity data for this compound?
- Methodology : Conduct comparative assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase inhibition studies). Use meta-analysis to reconcile discrepancies in IC50 values. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Interpretation : Account for off-target interactions by profiling selectivity against related enzymes (e.g., cytochrome P450 isoforms) .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodology : Integrate molecular dynamics (MD) simulations with transition-state theory to model reaction pathways. For instance, simulate nucleophilic substitution at the dichlorobenzyl group under varying pH conditions. Validate predictions with kinetic isotope effect (KIE) studies .
- Challenges : Balancing computational accuracy (e.g., ab initio methods) with scalability for large-scale synthesis .
Q. What methodologies optimize the compound’s stability in biological matrices for pharmacokinetic studies?
- Methodology : Use forced degradation studies (e.g., exposure to light, heat, or oxidizing agents) to identify degradation products via LC-MS. Stabilize the compound using lyophilization or co-solvents (e.g., PEG-400) based on Hansen solubility parameters .
- Key Metrics : Half-life in plasma, pH-dependent hydrolysis rates .
Q. How can reactor design improve scalability of this compound’s synthesis?
- Methodology : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification steps. Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., benzylation) .
- Design Considerations : Residence time distribution (RTD) analysis to minimize byproducts .
Methodological Framework for Contradiction Analysis
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
